3-methyl-1-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-methyl-1-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl group and a tetrahydrofuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: The tetrahydrofuran-2-ylmethyl group can be attached through a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or tetrahydrofuran-2-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-1-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- 3-methyl-1-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-dione
- 3-methyl-1-((tetrahydrofuran-2-yl)methyl)pyrimidine
Uniqueness
This compound is unique due to the presence of both a tetrahydrofuran-2-ylmethyl group and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-methyl-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O3/c1-11-9(13)4-5-12(10(11)14)7-8-3-2-6-15-8/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
UCAOLWKEBCCMBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)CC2CCCO2 |
Origin of Product |
United States |
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